Chitosan

Übersicht

Beschreibung

Chitosan is a natural polysaccharide derived from chitin, which is the second most abundant biopolymer after cellulose. Chitin is primarily found in the exoskeletons of crustaceans like shrimp and crabs, as well as in the cell walls of fungi . This compound is known for its biocompatibility, biodegradability, and non-toxicity, making it a versatile material for various applications in biomedical, pharmaceutical, and industrial fields .

Vorbereitungsmethoden

Chitosan is typically obtained through the deacetylation of chitin. This process involves the removal of acetyl groups from chitin using alkaline substances like sodium hydroxide . The degree of deacetylation determines the solubility and other properties of this compound. Industrial production methods include:

Conventional Extraction: Chitin is extracted from crustaceans, insects, or mollusks, followed by deacetylation using strong alkali.

Fermentation Process: This compound is obtained from fungi through a fermentation process.

Nanoparticle Preparation: Methods such as emulsion cross-linking, coacervation/precipitation, ionotropic gelation, and molecular self-assembly are used to prepare this compound nanoparticles.

Analyse Chemischer Reaktionen

Chitosan undergoes various chemical reactions, including:

Reduction: This compound can be reduced to form derivatives with different functional properties.

Substitution: This compound reacts with aldehydes and ketones to form aldimines and ketimines, respectively.

Crosslinking: This compound can be crosslinked using agents like glutaraldehyde to enhance its mechanical properties.

Grafting: This compound can be grafted with other polymers to form copolymers with unique properties.

Wissenschaftliche Forschungsanwendungen

Chitosan has a wide range of applications in various scientific fields:

Chemistry: This compound is used as a green catalyst and in the synthesis of metallic nanoparticles.

Biology: This compound is employed in tissue engineering, wound healing, and as a scaffold for cell growth.

Medicine: This compound is used in drug delivery systems, cancer therapy, and as an antimicrobial agent

Wirkmechanismus

Chitosan exerts its effects through various mechanisms:

Antimicrobial Activity: This compound disrupts microbial cell membranes and binds to microbial DNA, inhibiting their growth.

Drug Delivery: This compound enhances drug permeation by altering the structure of stratum corneum proteins and increasing the water content of the skin.

Adjuvant in Vaccines: This compound enhances the uptake of antigens by dendritic cells and promotes their maturation, leading to a stronger immune response.

Vergleich Mit ähnlichen Verbindungen

Chitosan is often compared with other polysaccharides like chitin and cellulose:

Chitin: this compound is derived from chitin through deacetylation.

This compound Derivatives: Derivatives like sulphated this compound and N-trimethyl this compound have enhanced solubility and antimicrobial activity.

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its biocompatibility, biodegradability, and non-toxicity set it apart from other similar compounds, making it a promising material for future research and development.

Eigenschaften

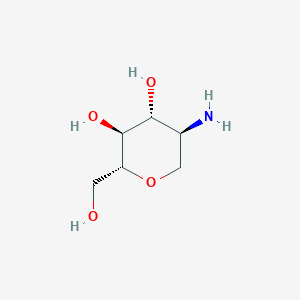

IUPAC Name |

(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBVRXQDKNIBH-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954201 | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-61-9 | |

| Record name | 1-Deoxyglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

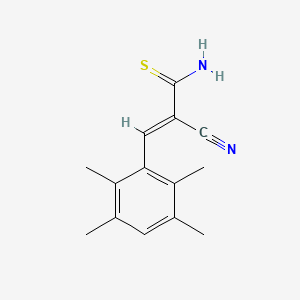

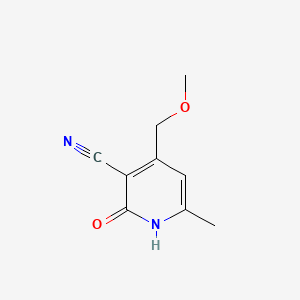

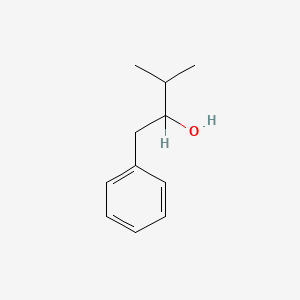

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

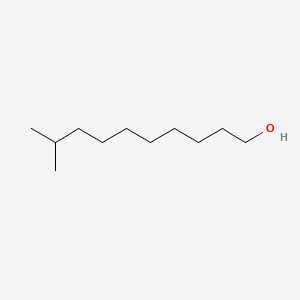

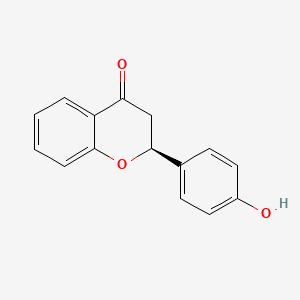

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)